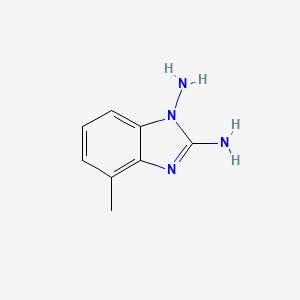![molecular formula C9H16N2O2 B576071 Methyl 2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetate CAS No. 171351-26-1](/img/structure/B576071.png)
Methyl 2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetate is a bicyclic organic compound that features a diazabicyclo[2.2.2]octane (DABCO) core. This compound is known for its high nucleophilicity and basicity, making it a valuable reagent and catalyst in various organic synthesis reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetate typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with methyl chloroacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and in-line purification systems can further enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to its high nucleophilicity, it readily participates in nucleophilic substitution reactions with alkyl halides and acyl chlorides.
Cycloaddition: It can act as a catalyst in cycloaddition reactions, facilitating the formation of cyclic compounds.
Isomerization: The compound can also catalyze isomerization reactions, where the structural arrangement of molecules is altered.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include alkyl halides, acyl chlorides, and various electrophiles. Reaction conditions typically involve the use of organic solvents like dichloromethane, acetonitrile, or toluene, and temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic substitution reactions with alkyl halides yield alkylated derivatives, while cycloaddition reactions produce cyclic compounds .
Applications De Recherche Scientifique
Methyl 2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Methyl 2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetate involves its role as a nucleophilic catalyst. The compound’s high nucleophilicity allows it to readily donate electrons to electrophilic centers, facilitating various chemical transformations. The diazabicyclo[2.2.2]octane core provides a rigid and stable structure, enhancing its catalytic efficiency .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): The parent compound, which shares the same bicyclic structure but lacks the methyl acetate group.
Quinuclidine: A structurally similar compound with one of the nitrogen atoms replaced by a carbon atom.
Triethylenediamine (TEDA): Another name for DABCO, commonly used in industrial applications.
Uniqueness
Methyl 2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetate is unique due to the presence of the methyl acetate group, which enhances its solubility and reactivity compared to its parent compound, DABCO. This modification allows for a broader range of applications and improved performance in catalytic processes .
Propriétés
Numéro CAS |
171351-26-1 |
|---|---|
Formule moléculaire |
C9H16N2O2 |
Poids moléculaire |
184.239 |
Nom IUPAC |
methyl 2-(1,4-diazabicyclo[2.2.2]octan-3-yl)acetate |
InChI |
InChI=1S/C9H16N2O2/c1-13-9(12)6-8-7-10-2-4-11(8)5-3-10/h8H,2-7H2,1H3 |
Clé InChI |
KIZREPOLIURKRA-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1CN2CCN1CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylicacid,[1S-(1alpha,3alpha,4alpha)]-(9CI)](/img/structure/B576001.png)
![(3S,8aS)-3-Methyl-1-thioxohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B576005.png)



